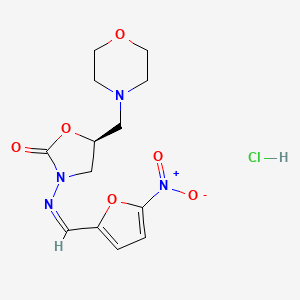

D-Furaltadone hydrochloride

Description

Properties

IUPAC Name |

5-(morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSVFZXMDMUIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045380 | |

| Record name | Furaltadone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3759-92-0 | |

| Record name | Furaltadone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3759-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furaltadone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(morpholinomethyl)-3-[[(5-nitro-2-furyl)methylene]amino]oxazolidine-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Chemistry of Furaltadone Hydrochloride

Research on Chemical Synthesis Routes

The synthesis of furaltadone (B92408) hydrochloride involves specific precursor reactions and has been scaled from laboratory to industrial production.

Exploration of Precursor Reactions and Pathways

The fundamental synthesis of furaltadone involves the reaction of 5-nitro-2-furaldehyde (B57684) with 3-amino-5-(N-morpholinyl)-methyl-2-oxazolidone. chemicalbook.com A key intermediate, 3-amino-5-(N-morpholinyl)-methyl-2-oxazolidone, is prepared by reacting 3-(N-morpholinyl)-1,2-epoxypropane with hydrazine (B178648) hydrate (B1144303). chemicalbook.com The reaction is typically initiated by warming hydrazine hydrate and then adding the epoxypropane, with the reaction's exothermic nature maintaining the required temperature. chemicalbook.com

Another described manufacturing process involves the reaction between furfural (B47365) and 4-nitro-o-phenylenediamine. fengchengroup.com The resulting product is then purified and converted to the hydrochloride salt by the addition of hydrochloric acid. fengchengroup.com

A patented method details the condensation of 5-nitrofurfural diacetate with 3-amino-5-(morpholinomethyl)-2-oxazolidone in an ethanol (B145695) solvent under reflux conditions. This one-pot synthesis is noted for its simplicity, mild reaction conditions, and high yield.

Development of Laboratory and Industrial Synthesis Methods

For laboratory and industrial-scale production, a common method involves the reaction of 3-(N-morpholinyl)-1,2-epoxypropane with hydrazine hydrate. chemicalbook.com The excess hydrazine hydrate is removed under vacuum, and the resulting intermediate, 3-amino-5-(N morpholinyl)-methyl-2-oxazolidone, can be purified by recrystallization or used directly. chemicalbook.com The final step is the reaction of this intermediate with 5-nitro-2-furaldehyde in an acidified aqueous ethanol solution to yield furaltadone hydrochloride. chemicalbook.com

A Chinese patent outlines an industrial process where 5-nitrofurfural diacetate and 3-amino-5-(morpholinomethylene)-oxazolone are reacted in ethanol. The process involves controlled heating, filtration of the hot solution to remove insoluble impurities, and subsequent cooling to crystallize the furaltadone hydrochloride product. This method is presented as an improvement over older, multi-step syntheses that suffered from lower yields and thermal degradation of the nitro group.

Derivatization Strategies for Furaltadone Hydrochloride and its Metabolites

Due to the rapid metabolism of furaltadone in vivo, analytical methods often target its more stable, protein-bound metabolite, AMOZ. qub.ac.uk Derivatization is a crucial step to release AMOZ from tissue proteins and to enhance its detection by various analytical techniques. researchgate.netnih.gov

Reagent Selection and Reaction Conditions for Analytical Derivatization

A primary goal of derivatization is to create a stable derivative of the metabolite that is suitable for analysis. Common derivatizing agents for AMOZ and other nitrofuran metabolites include aldehydes that react with the amino group of the metabolite released after acid hydrolysis.

Common Derivatizing Reagents and Conditions:

| Derivatizing Reagent | Reaction Conditions | Analytical Method | Reference(s) |

| 2-Nitrobenzaldehyde (B1664092) (NBA or o-nitrobenzaldehyde) | Acid hydrolysis followed by incubation (e.g., overnight at 37°C, 2 hours at 55°C, or with thermostatic ultrasound assistance to shorten time to 2 hours). researchgate.netnih.govtandfonline.comresearchgate.netthepharmajournal.comthepharmajournal.comscielo.bricmm.ac.cnirispublishers.comfda.govnih.gov | HPLC-UV, LC-MS, LC-MS/MS, ELISA researchgate.netnih.govtandfonline.comresearchgate.netthepharmajournal.comthepharmajournal.comscielo.bricmm.ac.cnirispublishers.comfda.govnih.gov | |

| 2-Naphthaldehyde (B31174) (NTA) | Acid hydrolysis followed by derivatization at 37°C for 12 hours in the dark. tandfonline.comscielo.brnih.govresearchgate.net | HPLC-UV, LC-DAD tandfonline.comscielo.brnih.govresearchgate.net | |

| 5-Nitro-2-furaldehyde (5-NFA) | Reacts with nitrofuran metabolites to produce the parent nitrofurans. nih.govresearchgate.netresearchgate.net | LC-MS/MS nih.govresearchgate.netresearchgate.net | |

| Glutaraldehyde | Used for coupling furaltadone to bovine serum albumin (BSA) for immunogen synthesis. tandfonline.com | ELISA tandfonline.com | |

| 3-Carboxybenzaldehyde / 4-Carboxybenzaldehyde | Used to create haptens for antibody production. tandfonline.com | ELISA tandfonline.com | |

| Benzoyl Chloride | A general derivatizing agent to increase hydrophobicity and improve retention in reversed-phase LC and enhance ionization efficiency in MS analysis. chromatographyonline.com | LC-MS/MS chromatographyonline.com |

The choice of reagent and reaction conditions can be optimized to improve reaction yield and reduce analysis time. For instance, using thermostatic ultrasound has been shown to significantly shorten the derivatization time with 2-NBA from 16 hours to 2 hours. researchgate.net Microwave-assisted derivatization has also been explored to achieve higher yields in shorter time frames. researchgate.net

Impact of Derivatization on Analytical Signal Enhancement and Specificity

Derivatization plays a pivotal role in enhancing the analytical signal and specificity for the detection of furaltadone metabolites.

The derivatization of AMOZ with chromophoric reagents like 2-nitrobenzaldehyde (NBA) forms the derivative NPAMOZ, which allows for UV detection. researchgate.netnih.gov This chemical modification is essential as the original metabolite may not have a suitable chromophore for sensitive UV detection. The introduction of a benzoyl group via derivatization with benzoyl chloride increases the hydrophobicity of polar analytes, leading to improved retention in reversed-phase liquid chromatography and enhanced ionization efficiency in mass spectrometry. chromatographyonline.com

Furthermore, derivatization can significantly enhance the sensitivity of detection methods. For example, a new derivatizing agent, 5-nitro-2-furaldehyde, reacts with nitrofuran metabolites to regenerate the parent nitrofuran compounds, which can then be detected with high sensitivity using LC-MS/MS. nih.gov The use of 2-naphthaldehyde (NTA) as a derivatizing reagent creates derivatives with high absorptivity, enabling the screening of metabolites at low concentrations using LC-DAD. nih.govresearchgate.net

Molecular Mechanisms of Action and Biological Interactions of Furaltadone Hydrochloride

Investigations into Antibacterial Mechanisms

Furaltadone's efficacy as an antibacterial agent stems from its ability to interfere with fundamental cellular processes in bacteria.

Elucidation of Cellular Targets and Pathways in Bacterial Organisms

The primary antibacterial action of furaltadone (B92408) hydrochloride involves its metabolic activation within bacterial cells. This process generates reactive intermediates that cause significant damage to cellular macromolecules. Specifically, these intermediates can lead to breaks in the backbone of both DNA and RNA, thereby inhibiting critical processes like replication and transcription, which ultimately results in bacterial cell death. The metabolite of furaltadone, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), has been shown to cause irreversible damage to the prosthetic groups of enzymes and degrade their polypeptide chains. selleckchem.comtargetmol.com Furthermore, it can cause fragmentation of the backbone chain of cellular or isolated DNA and RNA. selleckchem.comtargetmol.com This broad-spectrum activity affects both Gram-positive and Gram-negative bacteria. ontosight.ai

Studies on Interference with Bacterial Biosynthesis Processes

Furaltadone hydrochloride disrupts essential biosynthetic pathways in bacteria. A key mechanism is the inhibition of protein synthesis, which is necessary for the formation of the bacterial cell wall. ontosight.aifengchengroup.com By preventing the synthesis of proteins required for cell wall integrity, furaltadone compromises the structural and functional viability of bacterial cells. fengchengroup.com Additionally, the compound is believed to interfere with bacterial DNA synthesis and repair mechanisms, contributing to its bactericidal effects. This interference with nucleic acid synthesis is a hallmark of nitrofuran antibiotics. ontosight.ai

Research on Immunomodulatory Mechanisms

Beyond its direct antimicrobial actions, furaltadone hydrochloride has been shown to modulate the host's immune system.

Analysis of Cellular Signaling Pathway Modulation (e.g., Lyn/Syk Pathway)

Furaltadone has demonstrated the ability to suppress IgE-mediated allergic responses by targeting key signaling pathways in mast cells. It specifically inhibits the Lyn/Syk signaling pathway, which is crucial for mast cell activation. medchemexpress.commedchemexpress.com At a concentration of 10 µM, furaltadone significantly inhibits antigen-induced phosphorylation of signaling proteins in RBL-2H3 and BMMC cells, including the early signaling proteins Syk and LAT, as well as downstream proteins like Akt, Erk1/2, p38, and JNK. medchemexpress.commedchemexpress.com This suppression of mast cell activation occurs without causing cytotoxic effects. medchemexpress.commedchemexpress.com

Examination of Immunological Response Modulation in In Vitro and In Vivo Models

In vitro studies have shown that furaltadone inhibits the degranulation of mast cells stimulated by an antigen, with an IC50 of approximately 3.9 µM. It also suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-4 in a concentration-dependent manner.

In vivo studies in BALB/c mice have confirmed these immunomodulatory effects. Oral administration of furaltadone at doses ranging from 3 to 30 mg/kg significantly reduced the allergic response in IgE-mediated passive cutaneous anaphylaxis (PCA) by inhibiting mast cell activation and degranulation in the skin. medchemexpress.commedchemexpress.com Other research has indicated that furaltadone can exhibit a dose-dependent inhibition of the mitogenic response in lymphocytes. wur.nl

Mechanistic Studies on Antiparasitic Activity

Furaltadone hydrochloride has also been recognized for its effectiveness against certain parasites, notably coccidia. selleckchem.comtargetmol.comabmole.com The antiparasitic action is attributed to a unique nitro-reduction pathway within the parasitic cells. This mechanism appears to be distinct to the parasite, contributing to the selective toxicity of the compound. While the precise molecular targets within parasites are still under investigation, the disruption of essential metabolic pathways is considered a key factor in its efficacy.

Table of Research Findings on Furaltadone Hydrochloride's Mechanisms

| Mechanism Category | Specific Finding | Model System | Key Proteins/Pathways Involved |

| Antibacterial | Inhibition of DNA and RNA synthesis through backbone damage. | Bacterial cells | DNA, RNA |

| Antibacterial | Inhibition of bacterial protein synthesis. ontosight.aifengchengroup.com | Bacteria | Ribosomes, enzymes for cell wall synthesis |

| Immunomodulatory | Suppression of IgE-mediated allergic responses. | Mast cells | Lyn/Syk signaling pathway |

| Immunomodulatory | Inhibition of antigen-induced mast cell degranulation. medchemexpress.commedchemexpress.com | RBL-2H3 and BMMC cells | Syk, LAT, Akt, Erk1/2, p38, JNK |

| Immunomodulatory | Reduction of allergic response in vivo. medchemexpress.commedchemexpress.com | BALB/c mice | Mast cells |

| Antiparasitic | Curative effect in the treatment of coccidiosis. selleckchem.comtargetmol.comabmole.com | Coccidia | Nitro-reduction pathway |

Identification of Nitro-Reduction Pathways in Parasitic Cells

The antiparasitic efficacy of furaltadone hydrochloride, a member of the nitrofuran class, is fundamentally dependent on the activation of the molecule within the target parasite. This process, known as bioactivation, involves the enzymatic reduction of its 5-nitro group, a characteristic feature of nitrofuran compounds. wikipedia.orgqub.ac.uk This reduction occurs inside the parasitic cell and is the critical first step that transforms the relatively inert parent drug into highly reactive cytotoxic metabolites.

The primary catalysts for this activation are enzymes called nitroreductases (NTRs). nih.gov In parasitic organisms, particularly protozoa, type I nitroreductases are predominantly responsible for this bioactivation. nih.govresearchgate.net These enzymes facilitate an oxygen-insensitive reduction of the 5-nitro group. This multi-step process generates several intermediate molecules, including nitroso and hydroxylamine (B1172632) derivatives. nih.gov The hydroxylamine metabolite is considered particularly important for the drug's cytotoxic effects. researchgate.net

These highly reactive intermediates can inflict widespread damage on essential cellular macromolecules. ontosight.aidrugbank.com They can cause fragmentation and degradation of the parasite's DNA and RNA, as well as damage to enzymatic proteins, ultimately leading to the parasite's death. targetmol.comselleckchem.com The activity of these parasitic nitroreductases is significantly higher than that of similar enzymes found in mammalian cells, which contributes to the relative selectivity of the drug. qub.ac.uk The development of resistance to furaltadone and other nitrofurans in parasites has been linked to mutations or decreased expression of these essential type I nitroreductase enzymes. nih.gov

Comparative Analysis with Structurally Related Antiparasitic Agents

Furaltadone's mechanism of action, centered on reductive bioactivation, is a common feature among 5-nitrofuran derivatives, including furazolidone (B1674277) and nitrofurantoin. researchgate.net All these compounds require their nitro group to be enzymatically reduced to exert their antimicrobial and antiparasitic effects. qub.ac.uk However, variations in the side-chain structure of each compound can lead to differences in their spectrum of activity, potency, and how they are metabolized.

A comparison with agents from the nitroimidazole class, such as benznidazole, reveals both similarities and key distinctions in their mechanisms. While both classes are prodrugs activated by nitro-reduction, the specific enzymes and the resulting biological consequences can differ. nih.govdrugbank.com

Interactive Data Table: Comparison of Nitroaromatic Antiparasitic Agents

| Feature | Furaltadone | Furazolidone | Nitrofurantoin | Benznidazole |

| Drug Class | Nitrofuran. wikipedia.org | Nitrofuran. researchgate.net | Nitrofuran. researchgate.net | Nitroimidazole. wikipedia.org |

| Core Mechanism | Bioactivation via enzymatic reduction of the 5-nitro group within the parasite. qub.ac.uk | Similar to furaltadone, it is activated via nitro-reduction to form reactive metabolites that can damage parasite DNA. researchgate.net | Activated by bacterial nitroreductases, leading to inhibition of DNA, RNA, protein, and cell wall synthesis. | Activated by parasitic nitroreductases to generate radical species that damage the parasite's DNA and other cellular machinery. drugbank.comwikipedia.org |

| Primary Activating Enzymes | Type I nitroreductases in parasitic protozoa. nih.govresearchgate.net | Bacterial and parasitic nitroreductases. | Primarily bacterial nitroreductases. | Type I nitroreductases in Trypanosoma cruzi. nih.govdrugbank.com |

| Primary Therapeutic Use | Formerly used in veterinary medicine; also investigated for antiprotozoal effects. wikipedia.orgmedchemexpress.com | Used to treat bacterial and protozoal infections in humans and animals. researchgate.net | Primarily used for the treatment and prophylaxis of urinary tract infections. researchgate.net | First-line treatment for Chagas disease, caused by Trypanosoma cruzi. wikipedia.org |

Metabolic Fate and Residue Research of Furaltadone Hydrochloride

Studies on In Vivo Metabolism and Biotransformation Pathways

The in vivo metabolism of furaltadone (B92408) is characterized by the rapid degradation of the parent compound and the formation of persistent metabolites. nih.govtandfonline.com Understanding these pathways is crucial for monitoring its residues in food products.

Characterization of Primary Metabolites (e.g., 3-Amino-5-morpholinomethyl-2-oxazolidinone, AMOZ)

The primary and marker metabolite of furaltadone is 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). tandfonline.comcaymanchem.com Following administration, furaltadone is rapidly metabolized, and AMOZ is formed. thepharmajournal.com This metabolite is of significant interest because it can bind to tissue proteins, forming stable residues that persist long after the parent drug has been eliminated. tandfonline.comteagasc.ie

In pig hepatocytes, a major biotransformation pathway involves the N-oxidation of the tertiary nitrogen in the morpholino-ring of furaltadone, leaving the nitrofuran ring intact. nih.gov However, the formation of an open-chain cyano-metabolite, which is a minor metabolite for the related nitrofuran furazolidone (B1674277), has not been observed with furaltadone in pig hepatocytes. nih.gov

The stability of AMOZ allows it to be used as a marker residue for detecting the illegal use of furaltadone in food-producing animals. tandfonline.comnih.gov Analytical methods, often involving the release of AMOZ from its protein-bound state, are employed for monitoring purposes. nih.govnih.govresearchgate.net

Table 1: Key Metabolites of Furaltadone

| Metabolite Name | Abbreviation | Chemical Formula | Key Characteristics |

|---|---|---|---|

| 3-Amino-5-morpholinomethyl-2-oxazolidinone | AMOZ | C8H15N3O3 | Primary, stable, protein-bound marker residue. tandfonline.comcaymanchem.com |

| N-oxide of furaltadone | - | - | Major metabolite in pig hepatocytes, nitrofuran ring remains unchanged. nih.gov |

Investigations into Metabolic Half-Life and Instability of the Parent Compound

Research consistently demonstrates the instability of the parent furaltadone compound in biological systems. researchgate.netnih.govresearchgate.net Studies in lactating goats have shown that furaltadone is rapidly absorbed, distributed, and extensively degraded. nih.gov The half-life of furaltadone was determined to be 13 minutes in goat and cow liver homogenates and 35 minutes in an in vivo study in goats. nih.gov Less than 2% of the parent drug was found in the urine of dosed animals, and no furaltadone was detected in milk after 24 hours. nih.gov

This rapid clearance of the parent drug contrasts with the persistence of its metabolites. researchgate.netnih.govresearchgate.net In pigs, the parent drug was only sporadically detectable immediately after the cessation of treatment, confirming its instability in edible tissues. nih.govresearchgate.net This highlights the importance of monitoring for the more stable metabolites, such as AMOZ, rather than the parent compound itself. researchgate.netnih.govresearchgate.net

Table 2: Metabolic Half-Life of Furaltadone

| Biological System | Half-Life | Reference |

|---|---|---|

| Caprine and Bovine Liver Homogenates | 13 minutes | nih.gov |

| In Vivo Study in Goats | 35 minutes | nih.gov |

Research on Protein-Bound Residue Formation and Release

A significant aspect of furaltadone metabolism is the formation of protein-bound residues, where metabolites covalently bind to cellular proteins. nih.govnih.govresearchgate.net These bound residues are not easily extractable and can persist in tissues for extended periods. teagasc.ie

Methodologies for the Release of Protein-Bound Metabolites from Biological Matrices

The detection of furaltadone abuse relies on the analysis of its tissue-bound metabolite, AMOZ. tandfonline.com To achieve this, various methods have been developed to release the bound metabolites from the protein matrix. A common approach involves mild acid hydrolysis to cleave the bond between the metabolite and the protein. nih.govnih.govresearchgate.net

Once released, the metabolite is often derivatized to enhance its detection by analytical instruments. nih.govresearchgate.net For instance, derivatization with 2-nitrobenzaldehyde (B1664092) (NBA) creates a chromophoric derivative, NPAMOZ, suitable for UV detection via high-performance liquid chromatography (HPLC). nih.govresearchgate.net This derivatization step also serves to isolate the released side-chains. nih.govresearchgate.net

Further advancements include the development of liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative and confirmatory analysis of the released and derivatized AMOZ. nih.govresearchgate.net Immunoassays, such as ELISA, have also been developed for the direct determination of AMOZ in animal tissues after release with hydrochloric acid. tandfonline.com

Table 3: Methodologies for Releasing Protein-Bound AMOZ

| Methodology | Description | Purpose |

|---|---|---|

| Mild Acid Hydrolysis | Treatment with mild acid (e.g., HCl) to cleave the protein-metabolite bond. nih.govnih.govresearchgate.net | Release of AMOZ from tissue proteins. |

| Derivatization with 2-Nitrobenzaldehyde (NBA) | Reaction of the released AMOZ with NBA to form a stable, detectable derivative (NPAMOZ). nih.govresearchgate.net | To isolate the released side-chain and facilitate detection. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific analytical technique for the quantification and confirmation of the derivatized metabolite. thepharmajournal.comnih.govresearchgate.net | Accurate measurement of AMOZ levels. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | An immunoassay for the direct detection of AMOZ after acid hydrolysis. tandfonline.com | Screening of a large number of samples. |

Characterization of Stable Protein-Adducts

The formation of stable protein adducts is a key feature of furaltadone's metabolic fate. nih.gov Reactive metabolites of furaltadone can covalently bind to cellular macromolecules, including proteins. anses.fr These adducts are persistent, and the bound metabolite, AMOZ, can be released under acidic conditions. nih.govresearchgate.net

Studies using radiolabelled furazolidone, a related nitrofuran, have demonstrated the covalent binding of its residues to cellular proteins in vivo. nih.govresearchgate.net A similar mechanism is understood to occur with furaltadone, resulting in protein-bound AMOZ. nih.govresearchgate.net The specific amino acid residues within the proteins to which the metabolites bind have been a subject of investigation in the broader field of chemical-protein adducts. nih.govnih.govscilit.com While the exact binding sites for furaltadone metabolites are not fully elucidated in the provided context, the general principle involves the reaction of electrophilic metabolites with nucleophilic sites on amino acid residues. scilit.com The stability of these adducts contributes to the long-term presence of furaltadone residues in animal tissues. thepharmajournal.com

Advanced Analytical Methodologies for Furaltadone Hydrochloride and Its Metabolites

Chromatographic Techniques for Trace Analysis

Chromatography, particularly when coupled with mass spectrometry, stands as the gold standard for the confirmatory analysis of Furaltadone (B92408) residues. thepharmajournal.com These methods offer exceptional specificity and sensitivity, allowing for detection at and below legally mandated performance limits.

High-Performance Liquid Chromatography (HPLC) Development and Optimization

High-Performance Liquid Chromatography (HPLC) equipped with ultraviolet (UV) or diode-array detectors (DAD) has been developed for the analysis of Furaltadone and its metabolites. akademisains.gov.myirispublishers.com The development of these methods involves careful optimization of several chromatographic parameters to achieve adequate separation and resolution.

Key aspects of HPLC method development include the selection of the stationary phase, mobile phase composition, and injection volume. akademisains.gov.mysigmaaldrich.com For instance, a method for analyzing Furaltadone, alongside other nitrofurans, utilized a reverse-phase C18 column (ZORBAX SB-C18, 5μM, 4.6 x 250 mm). akademisains.gov.my Optimization of the mobile phase ratio and injection volume was found to be critical; reducing the injection volume from 20 µL to 10 µL and adjusting the mobile phase ratio resulted in narrower peaks and faster elution times. akademisains.gov.my The pH of the mobile phase is another critical parameter, as it should be controlled to ensure analytes are either fully ionized or non-ionized for consistent peak shape and reproducibility. asianjpr.com

Validation of these HPLC methods demonstrates their suitability for quantitative analysis. A study quantifying Furaltadone residue reported a linear range of 1–50 mg/L with a correlation coefficient (R²) of 0.9971. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 10.56 mg/L and 31.99 mg/L, respectively. akademisains.gov.my

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18 (ZORBAX SB-C18, 5µM, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (40:60) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Retention Time | 3.87 min |

| Linearity (R²) | 0.9971 (over 1-50 mg/L) |

| LOD | 10.56 mg/L |

| LOQ | 31.99 mg/L |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the confirmatory analysis of Furaltadone metabolites due to its high sensitivity and specificity. icm.edu.plthepharmajournal.comnih.gov This technique allows for the detection of the marker residue AMOZ at levels compliant with the minimum required performance limit (MRPL) set by regulatory bodies, such as the 0.5 µg/Kg limit in the EU. thepharmajournal.com

UHPLC-MS/MS further enhances analysis by offering faster separation times and improved resolution. nih.gov A sensitive UHPLC-MS/MS method for AMOZ in dried meat powder utilized a BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with a gradient elution of methanol (B129727) and 2 mM ammonium (B1175870) formate. thepharmajournal.com Detection was performed on a triple quadrupole mass spectrometer using an electrospray ionization (ESI) source in the positive ion mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. For the derivatized form of AMOZ (NP-AMOZ), the primary transition monitored is m/z 335 > 291. thepharmajournal.com

Validation of these methods demonstrates excellent performance. One LC-MS/MS method for Furaltadone determination showed a decision limit (CCα) of 5.57 µg/kg and a detection capability (CCβ) of 10.97 µg/kg. nih.gov Another method for AMOZ in meat powder achieved a lower limit of quantification (LLOQ) of 0.13 μg/Kg, with mean recoveries ranging from 81% to 108%. thepharmajournal.com

| Parameter | Condition |

|---|---|

| Instrument | Waters Xevo TQ-S micro MS |

| Column | BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of Methanol and 2mM Ammonium Formate |

| Flow Rate | 0.30 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (NP-AMOZ) | 335 > 291; 335 > 127 |

| Retention Time | ~3.3 min |

| LOQ | 0.13 µg/Kg |

Development of Separation and Detection Protocols

A complete analytical protocol for Furaltadone residues involves multiple steps, beginning with sample preparation tailored to the matrix and the bound nature of the metabolite. Since Furaltadone rapidly metabolizes and binds to proteins, the protocol almost universally begins with acid hydrolysis to release the bound AMOZ from tissue macromolecules. icm.edu.plusda.gov

Following hydrolysis, a derivatization step is performed in situ. 2-nitrobenzaldehyde (B1664092) (2-NBA) is added to react with the freed AMOZ, forming a stable derivative, NP-AMOZ, which is more suitable for chromatographic analysis. icm.edu.pl This derivatization is crucial for reliable quantification.

After derivatization, a clean-up step is necessary to remove matrix interferences. This is commonly achieved through liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297), followed by evaporation of the solvent. thepharmajournal.com In some methods, solid-phase extraction (SPE) is used for further purification. icm.edu.pl The final extract is then reconstituted in a suitable solvent before being injected into the LC-MS/MS or UHPLC-MS/MS system for separation and detection. thepharmajournal.com This multi-step protocol ensures that the target analyte is effectively isolated, concentrated, and stabilized for highly sensitive and accurate measurement.

Electrochemical Sensing Systems Research

Electrochemical sensors offer a promising alternative to chromatographic methods, providing advantages such as lower cost, faster response times, simplicity, and potential for portability. semanticscholar.orgresearchgate.net Research in this area focuses on developing highly sensitive and selective sensors for the direct detection of Furaltadone.

Design and Fabrication of Modified Electrodes for Enhanced Sensitivity

The performance of electrochemical sensors heavily relies on the properties of the working electrode. To enhance sensitivity and selectivity for Furaltadone, researchers modify standard electrodes, such as screen-printed carbon electrodes (SPCEs), with various nanomaterials. mdpi.commdpi.com These modifications aim to increase the electroactive surface area and improve the catalytic activity towards Furaltadone's electrochemical reaction. semanticscholar.org

One such development involves a SPCE modified with Europium Tungstate (Eu₂(WO₄)₃) nanoparticles. mdpi.com The Eu₂(WO₄)₃ complex was synthesized via a hydrothermal technique and deposited on the electrode. mdpi.comelsevierpure.com This modification resulted in significantly improved electrocatalytic activity for Furaltadone detection compared to the unmodified electrode. The enhanced performance is attributed to the high active surface area of the nanoparticles and faster electron transport. semanticscholar.orgmdpi.com

Another approach utilized a composite of strontium manganese oxide and functionalized hexagonal boron nitride (SrMnO₃/f-BN) to modify an electrode. This sensor also demonstrated excellent sensing activity, achieving a very low detection limit. mdpi.com The synergistic electrocatalytic effect between the composite components facilitates rapid electron transfer, enhancing the detection signal. mdpi.com

| Electrode Modification | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |

|---|---|---|---|---|

| Eu₂(WO₄)₃ Nanoparticles | 10 nM - 300 µM | 97 µM | 2.1335 µA µM⁻¹ cm⁻² | mdpi.comelsevierpure.com |

| SrMnO₃/f-BN Composite | 0.01 µM - 152.11 µM | 2.0 nM | 2.45 µA µM⁻¹ cm⁻² | mdpi.com |

Studies on Electrochemical Reduction Mechanisms for Detection

The electrochemical detection of Furaltadone is based on the reduction of its nitro group (R-NO₂). semanticscholar.orgmdpi.com Studies using techniques like cyclic voltammetry and differential pulse polarography have elucidated this mechanism. The process involves an irreversible electrochemical reduction of the nitro group to a hydroxylamine (B1172632) group (R-NHOH). mdpi.comresearchgate.net This reaction consumes an equal number of electrons and protons (specifically, four electrons and four protons) during the electron transfer process at the electrode surface. semanticscholar.orgmdpi.com

The potential at which this reduction occurs and the resulting peak current are measured to quantify the concentration of Furaltadone. The irreversibility of this reduction process is a key characteristic observed in voltammetric studies. mdpi.comresearchgate.net The development of modified electrodes, as described previously, serves to catalyze this reduction reaction, leading to a higher peak current and a lower reduction potential, which translates to enhanced sensitivity and a lower detection limit for Furaltadone. semanticscholar.orgmdpi.com

Immunochemical Assay Development

Immunochemical assays offer a rapid and high-throughput screening alternative to traditional chromatographic methods for the detection of Furaltadone metabolite residues. The development of these assays hinges on the production of specific antibodies and the optimization of assay formats to achieve the required sensitivity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies

Enzyme-Linked Immunosorbent Assays (ELISAs) are widely employed for the screening of AMOZ in various food matrices. These assays are typically designed in a competitive format, where the target analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites.

Indirect competitive ELISA (ic-ELISA) is a common format developed for AMOZ detection. In this setup, microtiter plates are coated with an antigen, and the sample extract containing AMOZ is incubated with a specific primary antibody. This mixture is then added to the coated plates. The amount of primary antibody that binds to the plate is inversely proportional to the concentration of AMOO in the sample. A secondary antibody conjugated to an enzyme is then used to generate a signal. For instance, a highly sensitive ic-ELISA based on a monoclonal antibody was developed for the detection of the 2-nitrophenyl (2-NP) derivative of AMOZ, achieving a 50% inhibitory concentration (IC50) of 0.11 ng/mL.

Fluorescence-Linked Immunosorbent Assay (FLISA) represents another sensitive immunoassay format. Similar to ELISA, FLISA utilizes the same competitive principle but employs a fluorescent label instead of an enzyme, which can offer enhanced sensitivity. A developed FLISA for 2-NP-AMOZ demonstrated an even lower IC50 value of 0.09 ng/mL. Both ic-ELISA and FLISA have shown excellent correlation with confirmatory liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The performance of these immunoassays is often validated according to international standards, such as the European Commission Decision 2002/657/EC, to ensure their reliability for routine monitoring. Commercially available ELISA kits are also widely used for the rapid screening of nitrofuran metabolites, including AMOZ, in various food commodities like honey, shrimp, and poultry.

| Assay Type | Target Analyte | IC50 Value (ng/mL) | Linear Detection Range (ng/mL) | Key Feature |

|---|---|---|---|---|

| ic-ELISA | 2-NP-AMOZ | 0.11 | 0.01–1.0 | High sensitivity and specificity |

| FLISA | 2-NP-AMOZ | 0.09 | Not Specified | Enhanced sensitivity with fluorescent label |

| Commercial ELISA Kits | AMOZ | Varies by manufacturer | Varies by manufacturer | Rapid and high-throughput screening |

Antibody Production and Specificity Research (e.g., Anti-AMOZ Antibodies)

The cornerstone of any immunoassay is the antibody, which dictates the assay's specificity and sensitivity. For the detection of small molecules like AMOZ, the production of high-affinity antibodies requires the synthesis of an immunogen, which is created by conjugating a hapten (a modified version of the target molecule) to a larger carrier protein.

The design of the hapten is a critical step in producing highly specific antibodies. Since AMOZ itself is a small molecule, it must be chemically modified to enable conjugation to carrier proteins like bovine serum albumin (BSA) or ovalbumin (OVA). Various strategies for hapten synthesis have been explored to improve antibody sensitivity and specificity. For instance, derivatizing AMOZ with compounds like 4-carboxybenzaldehyde to form novel haptens has been shown to produce monoclonal antibodies with high specificity and sensitivity.

Both monoclonal and polyclonal antibodies have been developed for AMOZ detection.

Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. While they can provide signal amplification, they may also exhibit lower specificity and higher batch-to-batch variability.

Monoclonal antibodies , produced from a single B-cell clone, recognize a single epitope and offer high specificity, batch-to-batch consistency, and a continuous supply. Monoclonal antibodies are generally preferred for developing highly specific and reproducible immunoassays for AMOZ.

Research on antibody specificity involves evaluating the cross-reactivity of the developed antibodies with structurally related compounds, including other nitrofuran metabolites and the parent drug, Furaltadone. An ideal antibody will exhibit high affinity for the target analyte (e.g., the derivatized form of AMOZ) and negligible cross-reactivity with other substances. For example, a developed monoclonal antibody for 2-NP-AMOZ showed 100% reactivity with its target, while exhibiting very low or no cross-reactivity with other nitrofuran metabolites.

| Antibody Type | Advantages | Disadvantages | Application in AMOZ Detection |

|---|---|---|---|

| Monoclonal | High specificity, high consistency, continuous supply | More expensive and time-consuming to produce | Preferred for developing highly specific and reproducible ELISAs |

| Polyclonal | Can provide signal amplification, less expensive to produce | Lower specificity, potential for cross-reactivity, batch-to-batch variability | Used in some earlier assay developments |

Sample Preparation and Matrix Effects in Residue Analysis

Effective sample preparation is paramount for the accurate and reliable determination of Furaltadone metabolites in complex biological matrices. The primary goals of sample preparation are to release the protein-bound AMOZ, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Hydrolysis and Derivatization Procedures for Metabolite Detection

Since AMOZ is covalently bound to tissue proteins, a hydrolysis step is necessary to release the metabolite. This is typically achieved through acid hydrolysis , where the sample is incubated with an acidic solution, such as hydrochloric acid (HCl), at an elevated temperature. This process breaks the bond between AMOZ and the protein macromolecules.

Following hydrolysis, a derivatization step is crucial for several reasons: it stabilizes the released AMOZ, improves its chromatographic properties, and enhances its detectability, particularly for instrumental analysis and some immunoassays. The most common derivatizing agent for nitrofuran metabolites, including AMOZ, is 2-nitrobenzaldehyde (2-NBA) . The reaction with 2-NBA converts AMOZ into its stable nitrophenyl derivative, NP-AMOZ.

The hydrolysis and derivatization steps are often performed simultaneously in a single incubation step to streamline the analytical workflow. The conditions for this reaction, such as temperature and incubation time, have been optimized to ensure efficient release and derivatization of the metabolite. While traditional methods often involve overnight incubation at 37°C, newer approaches have explored the use of thermostatic ultrasound-assisted derivatization to significantly shorten the reaction time from 16 hours to as little as 2 hours.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

After hydrolysis and derivatization, the sample extract requires further cleanup to remove matrix components that can interfere with the analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the two most common techniques employed for this purpose.

Liquid-liquid extraction (LLE) is a widely used method for the initial cleanup of the derivatized AMOZ. Ethyl acetate is a common solvent for extracting the NP-AMOZ from the neutralized aqueous sample digest. The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase and the choice of the organic solvent.

Solid-phase extraction (SPE) offers a more selective and often more efficient cleanup compared to LLE. Various SPE sorbents are available, and the choice depends on the nature of the analyte and the matrix. For the cleanup of NP-AMOZ, polymeric reversed-phase sorbents are frequently used. The optimization of SPE involves selecting the appropriate sorbent, conditioning and equilibration solvents, wash solutions to remove interferences, and an elution solvent to recover the analyte.

| SPE Sorbent Type | Principle of Separation | Application for AMOZ Cleanup |

|---|---|---|

| Polymeric Reversed-Phase (e.g., Oasis HLB) | Hydrophobic and polar interactions | Effective for retaining NP-AMOZ and removing polar interferences. |

| C18 (Octadecylsilane) | Hydrophobic interactions | Commonly used for non-polar compounds, can be effective for NP-AMOZ. |

| Ion-Exchange | Electrostatic interactions | Can be used for compounds with ionizable groups, less common for NP-AMOZ. |

The optimization of both LLE and SPE procedures is critical to achieve high recovery of the analyte and effective removal of matrix components, thereby improving the accuracy and precision of the analytical method.

Mitigation of Matrix Interference in Complex Biological Samples

Matrix effects are a significant challenge in the analysis of trace residues in complex biological samples such as meat, milk, and honey. These effects, caused by co-extracted matrix components, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.

Several strategies are employed to mitigate matrix interference:

Effective Sample Cleanup: As discussed previously, optimizing LLE and SPE procedures is the first line of defense against matrix effects. By removing a significant portion of the interfering compounds, the impact on the analytical signal can be minimized.

Matrix-Matched Calibration: This is a widely used approach to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

Use of Internal Standards: The addition of an internal standard, particularly a stable isotope-labeled analog of the analyte (e.g., deuterated AMOZ), can effectively correct for both matrix effects and variations in sample preparation and instrument response. The internal standard is added to the sample at the beginning of the analytical procedure and is assumed to be affected by the matrix in the same way as the native analyte.

Sample Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analytical signal. However, this approach may compromise the method's sensitivity if the analyte concentration is already low.

By implementing these strategies, the influence of the sample matrix can be effectively managed, leading to more reliable and accurate determination of Furaltadone metabolite residues in diverse and complex biological samples.

Environmental Distribution, Persistence, and Degradation Research of Furaltadone Hydrochloride

Studies on Environmental Fate and Mobility

The environmental fate and mobility of a pharmaceutical compound determine its potential for widespread distribution and persistence. Research on furaltadone (B92408) hydrochloride has focused on its stability in different environmental conditions and its tendency to be taken up by living organisms.

The persistence of furaltadone in the environment is significantly influenced by its susceptibility to degradation processes such as hydrolysis and photolysis. Studies have shown that hydrolysis plays a minor role in its breakdown in aquatic systems within typical environmental pH ranges nih.gov.

The primary mechanism for the elimination of furaltadone from water is photolysis, the degradation of the molecule by light. Direct photolysis, in particular, is the dominant degradation pathway nih.gov. Research into the aquatic photochemistry of nitrofuran antibiotics, including furaltadone, has determined its half-life under specific conditions. For instance, in mid-summer at a latitude of 45 degrees North, the direct photolysis half-life for furaltadone is remarkably short, ranging from 0.080 to 0.44 hours nih.gov.

In addition to direct light-induced degradation, indirect photochemical processes involving reactive oxygen species (ROS) contribute to its breakdown, albeit to a lesser extent. The calculated half-lives for the reaction of furaltadone with singlet oxygen (¹O₂) and hydroxyl radicals (•OH) are significantly longer, estimated to be between 120-1900 hours and 74-82 hours, respectively nih.gov. This data confirms that direct photolysis is a much more rapid degradation process compared to indirect photochemical reactions nih.gov. The excretion of waste from animals treated with furaltadone can lead to soil and subsequent water system contamination uitm.edu.my.

| Degradation Pathway | Condition | Calculated Half-life |

|---|---|---|

| Direct Photolysis | Mid-summer, 45°N Latitude | 0.080 - 0.44 hours |

| Indirect Photolysis (reaction with ¹O₂) | Environmentally relevant ROS concentrations | 120 - 1900 hours |

| Indirect Photolysis (reaction with •OH) | Environmentally relevant ROS concentrations | 74 - 82 hours |

Bioaccumulation refers to the process by which organisms absorb a substance from the environment at a rate faster than they can eliminate it. This can lead to the concentration of the substance in the organism's tissues. Research has been conducted to assess the potential for furaltadone to accumulate in aquatic life.

A study focusing on the cosmopolitan macroalgae Ulva lactuca (sea lettuce) investigated its capacity to take up furaltadone from the water. The results demonstrated that U. lactuca can accumulate the compound, with internal concentrations reaching as high as 18.84 µg per gram of wet weight nih.gov. This finding is significant as it not only confirms the bioaccumulation potential of furaltadone in a primary producer but also suggests that this macroalga could serve as a useful biomonitor for detecting the presence of nitrofuran antibiotics in marine and estuarine environments nih.gov. The accumulation of such compounds in water and sediments has prompted analysis of their effects on various organisms researchgate.net.

| Organism | Compound | Measured Internal Concentration (Wet Weight) | Implication |

|---|---|---|---|

| Ulva lactuca (Sea Lettuce) | Furaltadone | Up to 18.84 µg/g | Potential for use as a biomonitor for nitrofuran contamination. |

Development of Degradation and Mineralization Strategies

Given the potential environmental risks associated with pharmaceutical residues, significant research has been dedicated to developing effective methods for the degradation and complete mineralization of furaltadone hydrochloride. These strategies encompass both chemical and biological approaches.

A variety of advanced oxidation processes (AOPs) have proven effective in degrading furaltadone in aqueous solutions. One study demonstrated that ozonation can be a potentially useful pretreatment method for wastewater containing furaltadone, which is often biorefractory nih.gov. Other research has explored the use of sulfate (B86663) radicals activated by different irradiation sources (UVA, UVC, and solar light). The UV/Persulfate (PS) system was particularly effective, achieving nearly 80% mineralization of furaltadone within thirty minutes nih.gov. The combination of UVA light with a titanium dioxide (TiO₂) catalyst and persulfate also showed promise nih.gov.

Biological degradation offers a more environmentally benign approach to decontamination. Studies have identified specific microorganisms capable of breaking down nitrofurans. For example, the fungus Aspergillus tamarii, isolated from soil with a history of antibiotic exposure, demonstrated a significant ability to degrade furaltadone. In laboratory settings, this fungus reduced the concentration of furaltadone by 86.73% over a 96-hour incubation period researchgate.net. This highlights the potential of using specific fungal isolates for the bioremediation of sites contaminated with nitrofuran antibiotics researchgate.net.

| Method | System/Organism | Efficiency | Time |

|---|---|---|---|

| Chemical (Advanced Oxidation) | UV/Persulfate (PS) | ~80% Mineralization | 30 minutes |

| Biological (Biotransformation) | Aspergillus tamarii | 86.73% Reduction | 96 hours |

The ecological footprint of pharmaceuticals extends from their synthesis in manufacturing plants to their ultimate disposal. Efforts to minimize this footprint are multifaceted, focusing on sustainable production and responsible waste management. For the broader pharmaceutical industry, this includes investing in "Green Chemistry" principles to reduce the generation of toxic by-products and solvents during the manufacturing of active pharmaceutical ingredients (APIs) tabletscapsules.com.

Environmental Monitoring and Surveillance Methodologies

Effective monitoring is crucial for assessing the extent of environmental contamination by pharmaceutical residues. For furaltadone and its metabolites, highly sensitive and specific analytical techniques have been developed and validated.

The gold standard for detecting and quantifying nitrofuran residues in various matrices, including animal tissues and environmental samples, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method allows for the simultaneous determination of multiple nitrofuran metabolites, which are often used as biological markers for the illegal use of the parent compounds nih.govscbt.com. High-performance liquid chromatography (HPLC) with UV or diode-array detection (DAD) is another robust method employed for the quantification of furaltadone residues researchgate.net.

In addition to these established laboratory techniques, research is ongoing into novel sensor technologies for rapid and on-site detection. Electrochemical sensors, for instance, have been developed for the sensitive detection of furaltadone in water and food samples semanticscholar.org. These methods offer the potential for practical, facile, and selective monitoring, which is vital for ensuring food safety and protecting environmental health semanticscholar.org.

Historical and Contemporary Academic Perspectives on Furaltadone Hydrochloride in Veterinary Science

Efficacy Research Against Specific Animal Pathogens

Early research into furaltadone (B92408) hydrochloride centered on its therapeutic potential for treating economically significant diseases in livestock, particularly poultry. Its water solubility gave it an advantage for administration to large flocks. researchgate.net

Studies on Avian Vibrionic Hepatitis and Chronic Respiratory Disease Complex

Furaltadone hydrochloride was investigated as a treatment for complex avian diseases. Avian vibrionic hepatitis, a disease causing liver necrosis, and Chronic Respiratory Disease (CRD), a major cause of economic loss due to morbidity and mortality, were key targets of this research. researchgate.netthepoultrysite.comthepoultrysite.com

In several trials, furaltadone hydrochloride administered in the drinking water to flocks affected by CRD, avian vibrionic hepatitis (AVH), or a combination of conditions including coccidiosis, was shown to hasten the remission of clinical signs and support recovery. cabidigitallibrary.org Studies demonstrated that in broiler chickens with complicated CRD, treatment with furaltadone hydrochloride resulted in significantly greater weight gains compared to untreated control groups. researchgate.netresearchgate.net Furthermore, a notable decrease in the incidence of air sac lesions was observed in medicated chickens. researchgate.net Research also highlighted its marked in vitro activity against Vibrio fetus, the causative agent of avian vibrionic hepatitis. researchgate.net

Table 1: Efficacy of Furaltadone Hydrochloride in Broiler Chickens with Chronic Respiratory Disease Complex

| Parameter | Control Group | Treated Group | Observation Period |

|---|---|---|---|

| Number of Chickens | 49 | 49 | 1 Week |

| Initial Weight (gm) | 966 | 962 | - |

| Weight Gain (gm) | 145 | 181 | 1 Week |

| Feed Conversion | 3.19 | 2.84 | 1 Week |

Table 2: Efficacy of Furaltadone Hydrochloride in Pullets with Avian Vibrionic Hepatitis

| Parameter | Control Group | Treated Group | Observation Period |

|---|---|---|---|

| Number of Chickens | 27 | 28 | 7 Days |

| Average Initial Weight (gm) | 1,247 | 1,288 | - |

| Average Gain/Chicken (gm) | 64 | 136 | 7 Days |

| Clinical Signs | Treatment hastened remission of clinical signs and recovery. cabidigitallibrary.org |

Efficacy against Salmonella and Staphylococcus Species in Poultry Models

Furaltadone hydrochloride demonstrated potent bactericidal activity against a wide range of gram-positive and gram-negative pathogens, including species of Salmonella and Staphylococcus. sico.be These bacteria are responsible for significant diseases in poultry, such as salmonellosis (including pullorum disease and fowl typhoid) and various staphylococcal infections leading to arthritis, tenosynovitis, and dermatitis. sico.beaviagen.commsdvetmanual.com

The antibacterial mechanism of furaltadone involves damaging bacterial DNA and RNA, which effectively stops the replication of these pathogens. Research confirmed its effectiveness in controlling paratyphoid infections. researchgate.net In case studies of antibiotic-resistant Salmonella infections in broiler chicks, a combination therapy including furaltadone was reported to successfully control the infection where other antibiotics had failed, with success attributed to the furaltadone component. researchgate.net Its broad-spectrum action made it a tool for managing multiple bacterial threats to flock health.

Effectiveness against Other Protozoal and Bacterial Infections (e.g., Vibrio fetus, coccidiosis)

Beyond its use in CRD and salmonellosis, furaltadone hydrochloride's efficacy was studied against other pathogens. As previously noted, it showed significant in vitro activity against Vibrio fetus (now known as Campylobacter fetus), the bacterium responsible for vibrionic hepatitis in chickens and other diseases in livestock. researchgate.net

The compound was also recognized for its antiprotozoal properties, particularly against coccidiosis, a parasitic disease caused by Eimeria species that leads to severe intestinal damage in poultry. Furaltadone was used for both the prevention and treatment of caecal and intestinal coccidiosis. bu.edu.eg Its mechanism against coccidia is attributed to a nitro-reduction pathway within the parasitic cells, disrupting their essential metabolic processes.

Evolution of Regulatory Science and Its Influence on Research Directives

The scientific perspective on furaltadone hydrochloride shifted dramatically with the rise of regulatory science focused on food safety. Concerns about the potential for drug residues in animal-derived foods and the toxicological profile of nitrofurans led to a fundamental change in research priorities.

Research Driven by Food Safety and Public Health Considerations

A growing body of evidence linking nitrofuran compounds, including furaltadone, to carcinogenic and mutagenic effects became a primary public health concern. mdpi.comnih.gov This led to regulatory actions worldwide. The European Union banned the use of furaltadone in food-producing animals, and the United States Food and Drug Administration (FDA) followed suit, prohibiting its use. wikipedia.org

These regulatory decisions profoundly influenced the direction of research. The focus moved away from therapeutic efficacy and toward food safety, analytical chemistry, and toxicology. The primary research objective became the development of sensitive methods to detect illegal use and ensure the absence of harmful residues in the food supply, reflecting a paradigm shift from animal health treatment to human health protection. mdpi.com

Academic Contributions to Residue Monitoring Policies

In response to the regulatory bans and zero-tolerance policies, the academic and scientific communities focused on developing robust analytical methods for monitoring nitrofuran residues. wikipedia.orgresearchgate.net A significant finding was that while the parent furaltadone compound is metabolized rapidly, its metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), binds to proteins in tissues and remains stable for several weeks. researchgate.net

This discovery established AMOZ as the key marker residue for detecting the illegal use of furaltadone in food products. researchgate.net Consequently, academic research has been instrumental in creating and refining sensitive detection techniques for AMOZ in various animal tissues like muscle, liver, and gizzard. researchgate.net These scientific contributions have provided the foundation for regulatory enforcement and the implementation of residue monitoring policies, ensuring that food safety standards can be effectively upheld. nbinno.com

Q & A

Q. What are the primary antimicrobial targets of Furaltadone hydrochloride in experimental models, and how can researchers validate its efficacy?

Furaltadone hydrochloride, a nitrofuran antibiotic, primarily targets Gram-positive bacteria (e.g., Staphylococcus spp.) and Salmonella infections. To validate efficacy:

- Experimental design : Use in vitro broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens. Include positive controls (e.g., ciprofloxacin for Gram-negative bacteria) and negative controls (untreated cultures).

- Data validation : Cross-reference results with historical MIC data from databases like EUCAST or CLSI. Replicate assays in triplicate to account for batch variability .

Q. What analytical methods are recommended for quantifying Furaltadone hydrochloride in biological samples?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Key steps:

- Sample preparation : Homogenize tissue samples (e.g., liver, muscle) in phosphate buffer, centrifuge, and filter (0.22 µm). For aquatic species, use acetonitrile-based extraction to remove lipids .

- Chromatographic parameters : Use a C18 column, mobile phase of methanol:water (70:30) with 0.1% formic acid, and detect at 365 nm. Calibrate with certified reference standards (e.g., Furaltadone HCl, CAS 3759-92-0) .

Q. How should Furaltadone hydrochloride be stored to maintain stability in laboratory settings?

- Storage : Store at 4°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis.

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Discard if purity drops below 95% .

Advanced Research Questions

Q. How do metabolites of Furaltadone hydrochloride (e.g., Furaltadone N-Oxide) contribute to its mechanism of action and potential toxicity?

- Metabolite analysis : Use LC-MS/MS to identify and quantify metabolites in hepatic microsomal incubations. Compare metabolic pathways across species (e.g., rodents vs. aquatic models).

- Toxicity assays : Perform Ames tests to assess mutagenicity of metabolites. Note that nitrofuran metabolites (e.g., semicarbazide) are carcinogenic and require strict containment .

Q. What strategies can mitigate the carcinogenic risks associated with Furaltadone hydrochloride in longitudinal studies?

Q. What are the challenges in detecting Furaltadone hydrochloride residues in aquatic species, and how can method sensitivity be improved?

- Challenges : Low residue levels (ppb range), matrix interference from proteins/lipids.

- Solutions :

Data Contradictions and Resolution

- Evidence conflict : While some studies emphasize Furaltadone’s efficacy against Salmonella , others highlight carcinogenicity risks .

- Resolution : Conduct risk-benefit analyses using species-specific toxicity data. For in vivo studies, adhere to ethical guidelines (e.g., IACUC protocols) and prioritize alternatives where possible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.